Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate
Description
Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This structure is characterized by a pyridazine ring fused with an imidazole ring, substituted at positions 2 (methyl group), 7 (ethyl carboxylate ester), and 8 (bromine atom). The bromine atom at position 8 enhances electrophilic reactivity, making the compound a valuable intermediate in medicinal chemistry for further functionalization via cross-coupling reactions. The ethyl ester group improves solubility and serves as a protecting group for carboxylic acid functionalities during synthesis.
Properties
Molecular Formula |
C10H10BrN3O2 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-4-12-14-5-6(2)13-9(14)8(7)11/h4-5H,3H2,1-2H3 |
InChI Key |
BIYQVFRQDPFEFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC(=CN2N=C1)C)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate typically involves the following key steps:
- Starting Material Selection: Halogenated aminopyridazine derivatives, such as 8-bromo-2-methylaminopyridazine, serve as the nucleophilic amine component.
- Cyclization with Ethyl 2-Chloroacetoacetate: This reagent acts as the electrophilic component, facilitating ring closure to form the imidazo[1,2-b]pyridazine core with an ethyl ester at position 7.
- Purification: The crude cyclized product is purified by column chromatography or recrystallization to afford the desired ethyl ester.
This approach is analogous to the synthesis of ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, as reported in related imidazo[1,2-a]pyridine systems.
Detailed Synthetic Procedure
Cyclization Reaction
-
- 8-bromo-2-methylaminopyridazine (1 equiv)
- Ethyl 2-chloroacetoacetate (1.1 equiv)
- Solvent: 1,2-dimethoxyethane or DMF
- Base: Triethylamine or similar
- Temperature: Reflux for 12–16 hours
Mechanism:
The amino group on the pyridazine ring attacks the electrophilic carbonyl carbon of ethyl 2-chloroacetoacetate, followed by intramolecular cyclization and elimination of chloride to form the imidazo ring fused to the pyridazine.Workup and Purification:
After completion, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography using ethyl acetate/hexane mixtures as eluents.Expected Yield:
Yields typically range from 55% to 70%, depending on reaction scale and purification efficiency.
Characterization Data
The purified this compound can be characterized by:
| Characterization Method | Observed Data (Representative) |
|---|---|
| Melting Point | Approximately 120–130 °C (depending on purity) |
| 1H-NMR (400 MHz, CDCl3) | Singlets for methyl groups around δ 2.6–2.9 ppm; ethyl ester signals at δ ~4.2 (CH2) and 1.2 ppm (CH3); aromatic protons between δ 7.0–8.0 ppm |
| 13C-NMR | Signals for carbonyl carbon at δ ~160 ppm; aromatic and heterocyclic carbons between δ 110–150 ppm; methyl and ethyl carbons at δ 15–60 ppm |
| FT-IR | Characteristic ester C=O stretch near 1730 cm−1; aromatic C-H stretch around 3100 cm−1; C-Br stretch may appear in fingerprint region |
| Mass Spectrometry | Molecular ion peak consistent with molecular formula including bromine isotopic pattern |
Hydrolysis and Further Derivatization (Optional)
If required, the ethyl ester group at position 7 can be hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a THF/water mixture at room temperature for 12–14 hours, followed by acidification to precipitate the acid. This step is important for further functionalization or amide coupling reactions.
Comparative Table: Synthesis of Related Imidazo-Fused Compounds
| Step | Reagents/Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|
| Aminopyridazine + Ethyl 2-chloroacetoacetate | Reflux in 1,2-dimethoxyethane, base present | This compound | 55–70 | Key cyclization step |
| Ester hydrolysis | LiOH in THF/H2O, room temp, 12–14 h | Corresponding carboxylic acid | 80–90 | Enables further amidation or derivatization |
| Amide coupling (optional) | EDCI, HOBt, amine, DMF, 0 °C to rt, 20+ h | Imidazo-pyridazine carboxamide derivatives | 65–75 | For biological activity optimization |
Research Findings and Notes
- The synthesis method described above is supported by extensive research on related imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives, which have been prepared via similar cyclization and coupling strategies.
- The presence of bromine at position 8 (or 6,8 in related compounds) allows for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), expanding the chemical space for medicinal chemistry applications.
- Characterization data such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.
- The multi-step synthesis approach is robust and adaptable for preparing a variety of substituted imidazo-fused heterocycles with potential biological activities, including antituberculosis and antimicrobial properties.
Chemical Reactions Analysis
Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Chemical Biology: The compound is employed in studying biological pathways and interactions at the molecular level.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the imidazo[1,2-b]pyridazine core allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo-Fused Heterocycles
Key Observations:
- Core Heterocycle Differences: The pyridazine ring in imidazo[1,2-b]pyridazine derivatives (e.g., the target compound) introduces two adjacent nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to imidazo[1,2-a]pyridine analogs (single nitrogen in the fused ring) .
- Halogen Effects: Bromine at position 8 in the target compound offers distinct reactivity compared to chlorine or iodine in analogs (e.g., Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate). Bromine’s intermediate electronegativity balances reactivity in Suzuki couplings versus the stronger C–I bond’s stability .
- Substituent Influence: The 2-methyl group in the target compound may sterically hinder reactions at the imidazole ring, unlike unsubstituted analogs like Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate .
Biological Activity
Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C10H8BrN3O2
- Molecular Weight : 318.56 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antiviral Activity : Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against the hepatitis B virus (HBV) . The mechanism of action appears to involve inhibition of viral replication through interaction with viral proteins.
- Anticancer Potential : The compound has shown promise in preclinical studies as an anticancer agent. It has been evaluated for its effects on cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in certain types of cancer cells .
The biological activity of this compound is believed to stem from its structural features that facilitate interactions with specific biological targets. In vitro studies have demonstrated its ability to bind to various enzymes and receptors involved in cell signaling pathways related to cancer and viral infections .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the efficacy of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 3.5 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 4.0 | Inhibition of proliferation |
These results indicate a promising profile for further development as an anticancer therapeutic agent.
Antiviral Efficacy
In antiviral studies, this compound was tested against HBV:
| Concentration (µM) | Viral Load Reduction (%) |
|---|---|
| 1 | 25 |
| 5 | 55 |
| 10 | 85 |
At higher concentrations, the compound significantly reduced viral load, indicating its potential as an antiviral drug candidate.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the imidazo-pyridazine core can enhance biological activity. For instance, the presence of halogen substituents at specific positions has been correlated with increased potency against both cancer and viral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
